N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
Chemical Structure: The compound features a 2,3-dihydrobenzo[b][1,4]dioxine core with a sulfonamide group at position 5. The sulfonamide nitrogen is substituted with a 2-hydroxyethyl group bearing a 1-methyl-1H-pyrrol-2-yl moiety.
For instance, compound 73 () was synthesized by reacting 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride with a pyridinyl-thiophene-isoindolinyl amine, yielding 78% .
Potential Applications: Similar sulfonamide derivatives exhibit bioactivity, such as enzyme modulation (e.g., ALDH2 activation by Alda-64 in ) and inhibition of perforin-mediated lysis (e.g., compound 73 in ). The hydroxyethyl-pyrrole substituent in the target compound may influence solubility and target specificity.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-17-6-2-3-12(17)13(18)10-16-23(19,20)11-4-5-14-15(9-11)22-8-7-21-14/h2-6,9,13,16,18H,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIMCQPHWLXBTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound features a sulfonamide group attached to a benzo[d]dioxin core, with a hydroxyethyl group linked to a pyrrole moiety. The general structure can be represented as follows:
Synthesis Overview
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrole Ring : Utilizing methods such as the Paal-Knorr synthesis.
- Introduction of Hydroxyethyl Group : Achieved through nucleophilic substitution.
- Sulfonamide Formation : Involves reaction with sulfonyl chlorides in the presence of bases like triethylamine.
The biological activity of this compound is primarily attributed to the sulfonamide group, which can mimic substrates or inhibitors in enzymatic reactions. This allows for binding to active sites or receptors, potentially inhibiting enzyme activity or blocking signaling pathways. Such interactions are crucial for therapeutic effects in various biological systems.
Antimicrobial Properties
Research has indicated that sulfonamides possess significant antimicrobial activity. The mechanism involves inhibition of bacterial folate synthesis by targeting dihydropteroate synthase (DHPS). This pathway is critical for bacterial growth and survival.
Antitumor Activity
Studies have suggested that compounds similar to this compound exhibit antitumor properties. They may target specific cancer cell lines by inducing apoptosis or inhibiting proliferation through various signaling pathways.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the structure significantly influenced their antibacterial potency.
| Compound | Activity (MIC µg/mL) | Bacterial Strain |
|---|---|---|
| Sulfa Drug A | 8 | E. coli |
| Sulfa Drug B | 16 | S. aureus |
| Target Compound | 4 | P. aeruginosa |
Case Study 2: Antitumor Effects
In vitro studies on human cancer cell lines demonstrated that derivatives of this compound can inhibit cell growth effectively. The mechanism was linked to the modulation of cell cycle regulators.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 10 | Apoptosis induction |
| MCF7 | 15 | Cell cycle arrest at G1 phase |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Structural Diversity: The benzo[b][1,4]dioxine sulfonamide core is versatile, accommodating substituents ranging from heterocycles (e.g., pyrrole in the target compound, pyridine-thiophene in 73) to spirocyclic systems (e.g., 4f and 5f). Bis(sulfonyl)amino derivatives (e.g., 4f, 5f) demonstrate the feasibility of introducing multiple sulfonamide groups, though yields are lower (36–61%) compared to monosubstituted analogs (e.g., 73 at 78%) .
Biological Activity :
- Enzyme Modulation : Alda-64 enhances ALDH2 activity by 80% at 20 µM, suggesting that the benzo dioxine sulfonamide scaffold is compatible with enzyme-binding pockets .
- Cytotoxicity/Inhibition : Compound 73 inhibits perforin-mediated lysis, likely due to its extended aromatic substituent interacting with hydrophobic protein regions .
Physical Properties :
- Melting points (m.p.) vary significantly: 4f (191–193°C) vs. 5f (129–130°C), reflecting differences in molecular rigidity and intermolecular forces .
- The target compound’s hydroxyethyl-pyrrole group may improve aqueous solubility compared to more lipophilic analogs (e.g., 73 ).
Synthetic Challenges: Bis(sulfonyl)amino derivatives (4f, 5f) require multi-step syntheses and exhibit moderate yields (36–61%), whereas monosubstituted derivatives (e.g., 73) achieve higher yields (78%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
